molecular formula C8H10FNO B3225007 3-(Dimethylamino)-5-fluorophenol CAS No. 1243401-81-1

3-(Dimethylamino)-5-fluorophenol

Cat. No.: B3225007
CAS No.: 1243401-81-1
M. Wt: 155.17 g/mol
InChI Key: HHRRLTCSWQJUHL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-fluorophenol is an organic compound characterized by the presence of a dimethylamino group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-5-fluorophenol typically involves the reaction of dimethylamine with resorcinol in the presence of a fluorinating agent. One common method includes reacting dimethylamine aqueous solution with resorcinol to obtain the crude product, followed by purification steps involving industrial liquid alkali and toluene extraction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of vacuum distillation is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, substituted phenols, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(Dimethylamino)-5-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-fluorophenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

  • 3-(Dimethylamino)phenol
  • 5-Fluoro-2-methoxyphenol
  • 3-(Dimethylamino)-1-arylpropenones

Comparison: Compared to similar compounds, 3-(Dimethylamino)-5-fluorophenol is unique due to the presence of both the dimethylamino group and the fluorine atom on the phenol ring. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential biological activity .

Properties

IUPAC Name

3-(dimethylamino)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRRLTCSWQJUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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